molecular formula C8H9NOS B7904483 6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one

6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one

Cat. No. B7904483
M. Wt: 167.23 g/mol
InChI Key: DOPNTZKSMUMUQI-UHFFFAOYSA-N
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Description

6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Routes and Derivatives : Frehel et al. (1985) described new synthesis routes for compounds related to 6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one, which involved ring expansions and chloromethylation procedures (Frehel et al., 1985). Similarly, Satake et al. (1986) synthesized various derivatives from related compounds using catalyzed cyclization and other chemical processes (Satake et al., 1986).

  • Photolysis and Derivative Synthesis : Daly et al. (1988) explored the photolysis of related azides to produce novel thieno[2,3-d]azepine derivatives, demonstrating the versatility of these compounds in synthesis (Daly et al., 1988).

  • Hypolipidemic Activity : A study by Hall et al. (1986) found that certain derivatives exhibited hypolipidemic activity in rodents, indicating potential therapeutic applications (Hall et al., 1986).

  • Potential Antineoplastic Agents : Koebel et al. (1975) synthesized thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, though preliminary data did not indicate significant activity (Koebel et al., 1975).

  • Novel Triheterocyclic Ring System : Wang et al. (2003) achieved an efficient synthesis of previously unknown thieno[2,3-f][1,2,4]triazolo[1,5-a]azepine derivatives, contributing to the development of new heterocyclic compounds (Wang et al., 2003).

  • Anti-inflammatory and Analgesic Activity : Research by Hall et al. (1990) indicated that certain derivatives had anti-inflammatory and local analgesic activity in rodents, suggesting potential for medical applications (Hall et al., 1990).

  • Vasopressin Antagonist Activity : Albright et al. (2000) discussed the synthesis and SAR of derivatives as arginine vasopressin receptor antagonists, showing potential for treating conditions related to vasopressin activity (Albright et al., 2000).

  • Antitumor Activity in Thiophene Analogs : Link et al. (1999) explored the antitumor activity of thiophene analogs, revealing notable selectivity for certain tumor cell lines (Link et al., 1999).

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8-7-6(3-5-11-7)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPNTZKSMUMUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one
Reactant of Route 3
6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one
Reactant of Route 4
6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one
Reactant of Route 5
6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one
Reactant of Route 6
6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one

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